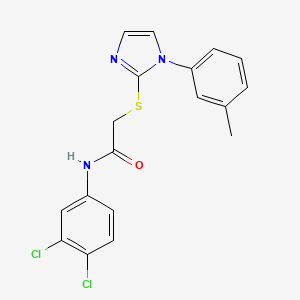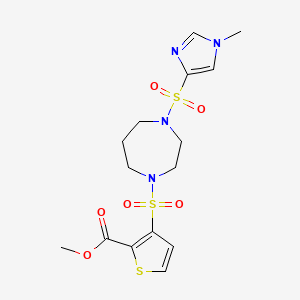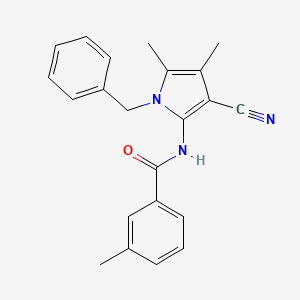
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as DTTA, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DTTA belongs to the class of imidazole-based compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects through a variety of mechanisms, including the inhibition of protein synthesis, the inhibition of DNA synthesis, and the modulation of cell signaling pathways. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to inhibit the activity of DNA polymerase, which is responsible for DNA synthesis. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide also modulates cell signaling pathways by inhibiting the activity of enzymes such as protein kinases and phosphatases.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
実験室実験の利点と制限
One advantage of using N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its broad range of potential therapeutic applications. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have activity against a variety of diseases, making it a promising candidate for drug development. However, one limitation of using N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potential toxicity. N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in vivo.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. One area of research is the development of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide-based drugs for the treatment of cancer, infectious diseases, and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the effects of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, which may lead to the identification of new therapeutic targets. Additionally, research on the pharmacokinetics and toxicity of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide may help to optimize its use in clinical settings.
合成法
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with m-tolylthiourea in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been studied for its potential therapeutic applications in a variety of fields, including oncology, infectious diseases, and inflammation. In oncology, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi. In inflammation, N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-3-2-4-14(9-12)23-8-7-21-18(23)25-11-17(24)22-13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXNVQWPMYIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dichlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2618700.png)
![4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B2618701.png)

![2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2618705.png)

![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoxaline](/img/structure/B2618708.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618710.png)
![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)

![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2618717.png)